molecular formula C17H21NO4S B224723 2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide

2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide

Cat. No. B224723
M. Wt: 335.4 g/mol
InChI Key: GZTWBLMBEFCEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide (DMPEB) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the phenethylamine family of compounds, which are known to have a wide range of biological effects. DMPEB has been shown to have a number of interesting properties, including its ability to act as a potent agonist of the serotonin 5-HT2A receptor, which is involved in a variety of physiological and psychological processes.

Mechanism Of Action

2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide exerts its effects on the brain by acting as an agonist of the serotonin 5-HT2A receptor. This receptor is a G protein-coupled receptor that is involved in a variety of intracellular signaling pathways. When 2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide binds to the receptor, it triggers a cascade of events that ultimately leads to changes in the activity of neurons in the brain.

Biochemical And Physiological Effects

2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide has been shown to have a number of interesting biochemical and physiological effects. For example, it has been shown to increase the activity of certain types of neurons in the brain, which can lead to changes in mood and cognition. It has also been shown to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, which are involved in a variety of physiological processes.

Advantages And Limitations For Lab Experiments

2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide has a number of advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and purify, and it has a well-characterized mechanism of action. However, there are also some limitations to its use. For example, it can be difficult to obtain high-quality crystals of 2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide, which can make it challenging to perform certain types of experiments.

Future Directions

There are a number of interesting future directions for research on 2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide. For example, it could be used to investigate the role of the serotonin 5-HT2A receptor in a variety of psychological processes, such as memory formation and social behavior. It could also be used to investigate the potential therapeutic applications of compounds that target this receptor, such as in the treatment of depression, anxiety, and other psychiatric disorders. Finally, it could be used to investigate the potential use of 2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide as a tool for studying the structure and function of the serotonin 5-HT2A receptor.

Synthesis Methods

2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide can be synthesized using a variety of different methods, but one of the most commonly used involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with N-(1-phenylethyl)amine. This reaction results in the formation of 2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide as a white crystalline solid, which can be purified using standard laboratory techniques.

Scientific Research Applications

2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have a number of interesting effects on the brain, including its ability to modulate the activity of the serotonin 5-HT2A receptor. This receptor is known to play a key role in a variety of psychological processes, including mood regulation, perception, and cognition.

properties

Product Name

2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide

Molecular Formula

C17H21NO4S

Molecular Weight

335.4 g/mol

IUPAC Name

2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide

InChI

InChI=1S/C17H21NO4S/c1-12-10-16(22-4)17(11-15(12)21-3)23(19,20)18-13(2)14-8-6-5-7-9-14/h5-11,13,18H,1-4H3

InChI Key

GZTWBLMBEFCEON-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NC(C)C2=CC=CC=C2)OC

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NC(C)C2=CC=CC=C2)OC

Origin of Product

United States

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